Acetone dimethylhydrazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

ADH can be used as a precursor for the synthesis of other organic compounds, particularly hydrazones and imines. These functional groups are important building blocks in various organic molecules, including pharmaceuticals and agrochemicals [].

Medicinal Chemistry:

Limited studies have investigated the potential use of ADH itself as a therapeutic agent. Some research suggests that ADH may exhibit anticonvulsant and anti-inflammatory properties [, ]. However, further investigation is needed to understand its mechanism of action and potential clinical applications.

- ADH is a colorless liquid with the chemical formula C5H12N2 and a molecular weight of 100.17 [].

- Its origin is primarily through laboratory synthesis for research purposes [, ].

- The significance of ADH lies in its ability to derivatize carbonyl groups in proteins, making them more detectable by mass spectrometry techniques []. This derivatization enhances protein identification and characterization in proteomic studies.

Molecular Structure Analysis

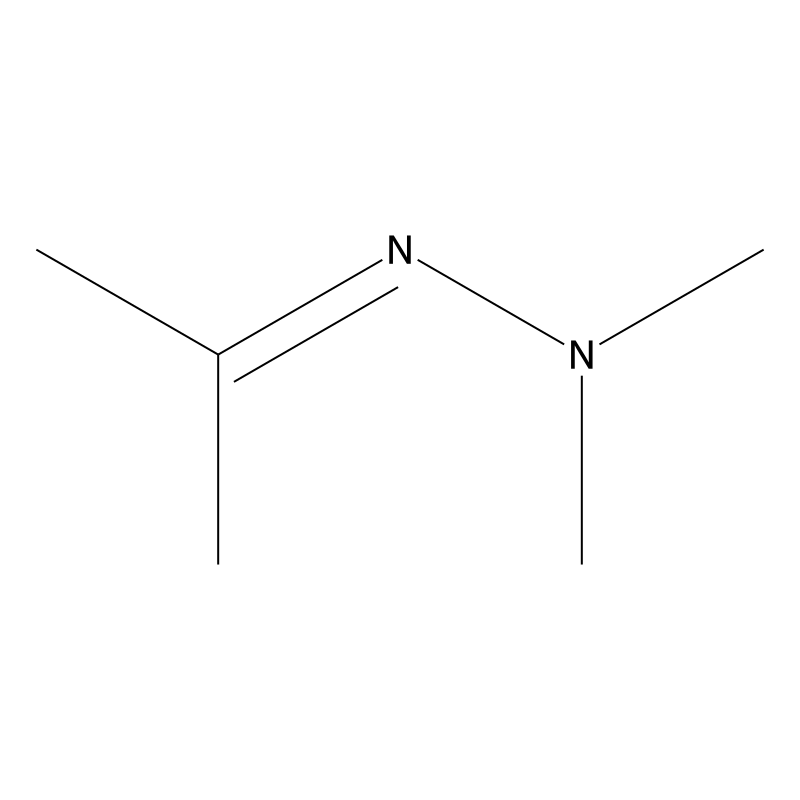

- ADH possesses a core structure derived from acetone (propanone), with a dimethylhydrazine group attached.

- The key features include:

- The presence of both a carbonyl and amine group allows ADH to react with protein carbonyls, forming a hydrazone linkage [].

Chemical Reactions Analysis

The primary reaction of interest is the derivatization of protein carbonyls with ADH:

Protein (C=O) + ADH -> Protein-hydrazone (C=N-N(CH3)2) + H2O []

This reaction is particularly useful for derivatizing proteins susceptible to modification, such as carbonyls formed during protein oxidation or glycation.

Limited information exists on the decomposition pathways of ADH.

Physical And Chemical Properties Analysis

- Melting point data for ADH is not readily available.

- Boiling point information is also scarce.

- ADH is likely soluble in organic solvents due to its non-polar moieties [].

- Specific data on solubility is lacking.

- Stability data is limited, but ADH is likely heat-sensitive due to the presence of the hydrazone linkage [].

- Specific data on ADH toxicity is limited. However, as a general guideline, organic compounds with hydrazine moieties can be irritating and potentially toxic [].

- Information on flammability and reactivity is also scarce. It's advisable to handle ADH with standard laboratory precautions for organic compounds, including wearing gloves, eye protection, and working in a fume hood [].

- Formation of Unsymmetrical Ketones: It can undergo alkylation reactions to yield unsymmetrical ketones. This process involves successive alkylation, which can be utilized for synthesizing complex organic molecules like dihydrojasmone .

- Reactions with Diazo Compounds: The compound reacts with diazoacetates, leading to the formation of various products under specific conditions. For instance, the reaction with ethyl diazoacetate in the presence of copper bronze at elevated temperatures results in the formation of 1-isopropylidene-2-oxazolidinone .

- Hydrazone Oxidation: Acetone dimethylhydrazone serves as a reagent for hydrazone oxidation, metalation, and condensation reactions, making it valuable in synthetic pathways .

The synthesis of acetone dimethylhydrazone typically involves the following steps:

- Reaction of Acetone with Dimethylhydrazine: The primary method involves mixing acetone with 1,1-dimethylhydrazine under controlled conditions. This reaction typically requires mild heating to facilitate the formation of the hydrazone.

- Purification: Following synthesis, acetone dimethylhydrazone can be purified through distillation or recrystallization to achieve a high degree of purity suitable for further applications.

Acetone dimethylhydrazone has several applications in both industrial and research settings:

- Synthetic Chemistry: It is widely used as a reagent in organic synthesis, particularly for generating unsymmetrical ketones and other complex organic compounds.

- Research Reagent: The compound serves as an important intermediate in various

Interaction studies involving acetone dimethylhydrazone primarily focus on its reactivity with other chemical species. Notably:

- Reactivity with Diazo Compounds: The interaction between acetone dimethylhydrazone and diazo compounds has been explored to understand product formation and reaction mechanisms .

- Metal Complex Formation: The compound's ability to participate in metalation reactions suggests potential interactions with transition metals, which could lead to novel coordination complexes.

Several compounds share structural or functional similarities with acetone dimethylhydrazone. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Dimethylhydrazine | Used as a rocket fuel component; reactive hydrazine. | |

| Acetophenone | A ketone that serves as a precursor for various syntheses. | |

| Benzaldehyde | An aromatic aldehyde used in flavoring and fragrance industries. | |

| 1,1-Dimethylhydrazine | A precursor to acetone dimethylhydrazone; involved in energetic materials. |

Uniqueness of Acetone Dimethylhydrazone

Acetone dimethylhydrazone stands out due to its specific application in synthesizing unsymmetrical ketones and its role as an intermediate in diverse organic reactions. Its ability to form stable products through interactions with diazo compounds further enhances its significance in synthetic chemistry compared to similar compounds.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids]

Pictograms

Flammable